molecular formula C8H11NO4 B12909710 Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate CAS No. 157170-96-2

Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B12909710
CAS No.: 157170-96-2
M. Wt: 185.18 g/mol
InChI Key: ISHVVBUYONQOBC-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C8H11NO4 . It is an ethyl ester derivative of a 1,2-oxazole (isoxazole) core structure, functionalized with both a hydroxymethyl and a methyl substituent. This specific molecular architecture places it within a class of heterocyclic compounds of significant interest in medicinal and agrochemical research. While specific biological data for this exact compound is limited in the public domain, its structural features are highly relevant for investigative applications. The 1,2-oxazole scaffold is a privileged structure in drug discovery, known for its prevalence in molecules with a wide range of biological activities. The presence of the hydroxymethyl group offers a versatile handle for further synthetic modification, making this compound a valuable building block (synthon) for the preparation of more complex derivatives, such as esters, ethers, or carbamates . Researchers can utilize this compound in the synthesis of compound libraries for high-throughput screening or in the development of targeted probes. Its structural similarity to other documented 1,2-oxazole-3-carboxylate esters, which are frequently used in anticancer and antimicrobial research, suggests its potential utility in similar exploratory studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-12-8(11)7-6(4-10)5(2)13-9-7/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHVVBUYONQOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50776804
Record name Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50776804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157170-96-2
Record name Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50776804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization-Based Synthetic Routes

The most common approach to prepare ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate involves cyclization reactions starting from appropriately substituted precursors.

  • Starting Materials: Typically, α-halo esters (e.g., ethyl 2-bromoacetate) react with amino alcohols or related nucleophiles to form the oxazole ring.
  • Reaction Conditions: Basic conditions using bases such as sodium hydride or potassium carbonate facilitate ring closure.
  • Temperature: Heating is often required to promote cyclization and improve yields.

This method ensures regioselective formation of the oxazole ring with the desired substituents positioned correctly on the ring system.

1,3-Dipolar Cycloaddition

Another documented method involves 1,3-dipolar cycloaddition between alkynes and nitrile oxides to form isoxazole derivatives structurally related to oxazoles.

  • This method allows for the introduction of hydroxymethyl and ester groups by selecting appropriate dipolarophiles and dipoles.
  • Catalysts such as copper(I) or ruthenium(II) complexes are used to enhance reaction rates and selectivity.
  • The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

Oxidation and Functional Group Transformations

Post-cyclization modifications are used to introduce or modify the hydroxymethyl group:

  • Oxidation: Hydroxymethyl groups can be selectively oxidized to carboxylic acids using oxidants like potassium permanganate or chromium trioxide if needed.
  • Reduction: Conversely, reduction of aldehyde or acid intermediates can yield the hydroxymethyl functionality.
  • These transformations require careful control to avoid degradation of the oxazole ring or ester group.

Industrial and Improved Synthetic Processes

Use of Sodium Acetate and Catalytic Metal Halides

A patented improved process for related oxazole derivatives involves:

  • Reacting a chloromethyl-substituted precursor with sodium acetate in the presence of catalytic potassium iodide or sodium iodide.
  • The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) at mild temperatures (25–35 °C).
  • This step produces an acetylated intermediate which is then treated with an acid solution in an alcoholic solvent (e.g., ethanol, methanol) to yield the hydroxymethyl oxazole derivative.
  • The process achieves high yields (89–91%) and purity (>85% by HPLC), with reduced reaction times and cost-effectiveness due to mild conditions and inexpensive reagents.

Solvent and Catalyst Optimization

  • Solvents used include ethers (tetrahydrofuran, dioxane), alcohols (methanol, ethanol), halogenated solvents (dichloromethane), ketones (acetone), and aprotic solvents (DMF, DMSO).
  • Catalysts are metal halides such as sodium iodide, potassium iodide, potassium bromide, or sodium bromide.
  • Acidic workup uses inorganic acids like hydrochloric acid or sulfuric acid dissolved in alcoholic solvents.
  • The process can be run with or without isolation of intermediates, facilitating continuous or semi-continuous production.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Yield & Purity Notes
Cyclization of α-halo esters with amino alcohols Ethyl 2-bromoacetate, sodium hydride, heat Regioselective ring formation Moderate to high Requires heating, base-sensitive
1,3-Dipolar cycloaddition Alkyne, nitrile oxide, Cu(I) or Ru(II) catalyst Mild conditions, versatile Variable Catalyst-dependent, good functional group tolerance
Sodium acetate-mediated substitution Sodium acetate, potassium iodide, DMF, 25–35 °C High yield, mild conditions 89–91% yield, >85% purity Industrially viable, cost-effective
Oxidation/reduction post-modification KMnO4, CrO3 (oxidation); LiAlH4, NaBH4 (reduction) Functional group tuning Dependent on conditions Requires careful control to avoid side reactions

Detailed Research Findings and Analysis

  • The sodium acetate/metal halide catalyzed process represents a significant improvement over traditional methods by operating at room temperature, reducing energy consumption and reaction time.
  • The use of DMF as solvent enhances solubility and reaction kinetics, while the choice of acid and alcoholic solvent in the workup step allows fine-tuning of product purity.
  • The ability to carry out the reaction without isolating intermediates streamlines the process for industrial scale-up.
  • The cyclization approach remains fundamental for initial ring construction, but the improved substitution method offers better scalability and economic feasibility.
  • Oxidation and reduction steps provide flexibility for structural modifications but require stringent control to maintain the oxazole ring integrity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-5-methylisoxazole-3-carboxylic acid

    Reduction: 4-(Aminomethyl)-5-methylisoxazole-3-carboxylate

    Substitution: 4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate serves as a scaffold for the development of new pharmaceuticals. Its structural attributes allow for modifications that can enhance biological activity and selectivity against specific targets. Isoxazole derivatives have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties.

Case Study: Antioxidant Activity
A study evaluated various isoxazole derivatives, including this compound, for their antioxidant properties using in vivo and in vitro models. The compound exhibited significant free radical scavenging activity, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Material Science

Synthesis of Functional Materials:
The compound is utilized in the synthesis of functional materials due to its reactive hydroxymethyl group and carboxylate moiety. These features enable the formation of polymers and other materials with tailored properties for specific applications.

Case Study: Biodegradable Polymers
Research has demonstrated that derivatives of this compound can be incorporated into biodegradable polymer matrices. These polymers are designed for applications in packaging and drug delivery systems, where biodegradability is crucial.

Biomass Conversion

Renewable Chemical Intermediate:
this compound is also explored as a renewable chemical intermediate in biorefineries. It can be synthesized from biomass-derived hexoses through acid-catalyzed reactions.

Table 1: Comparison of Synthesis Methods

MethodYield (%)Conditions
Acid-catalyzed dehydration>99373 K, 3 MPa H₂, 1 h reaction time
Electrochemical conversion90TEMPO as redox mediator in acetonitrile

This table summarizes the efficiency of different synthesis methods for producing this compound from biomass sources .

Summary of Structural Derivatives

This compound has several structural analogs that exhibit varying properties and applications:

Compound NameStructureUnique Features
Ethyl 5-(ethoxy)-4,5-dihydroisoxazole-3-carboxylateStructureDifferent solubility and reactivity
5-HydroxymethylfurfuralStructureKnown for biomass conversion
2,5-DimethylfuranStructurePotential biofuel with high energy content
5-AcetoxymethylfurfuralStructureUsed in organic synthesis applications

These derivatives highlight the versatility of the isoxazole framework in various chemical contexts .

Mechanism of Action

The mechanism of action of Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with the target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position) CAS Number Molecular Formula Key Properties/Applications Reference
Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate 4-(CH₂OH), 5-CH₃, 3-COOEt Not explicitly provided C₈H₁₁NO₅ High polarity; pharmaceutical intermediate -
Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate 5-(CH₂OH), 3-COOEt 123770-62-7 C₇H₉NO₅ Positional isomer; similar polarity
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate 4-NH₂, 3-CH₃, 5-COOEt 115975-57-0 C₇H₁₀N₂O₃ Increased basicity; agrochemical use
Ethyl 5-methyl-1,2-oxazole-3-carboxylate 5-CH₃, 3-COOEt 3209-72-1 C₇H₉NO₃ Low polarity; synthetic intermediate
Ethyl 4-[(2,4-difluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate 4-(OCH₂C₆H₃F₂), 5-CH₃, 3-COOEt 938022-06-1 C₁₅H₁₅F₂NO₅ Enhanced lipophilicity; antimicrobial activity
Key Observations:
  • Substituent Position Matters : The hydroxymethyl group at position 4 (target compound) vs. position 5 () alters hydrogen-bonding networks and steric interactions, impacting solubility and reactivity .
  • Functional Group Diversity: Amino () and phenoxy () substituents introduce distinct electronic and steric profiles. For example, the amino group in increases basicity, while the phenoxy group in enhances lipophilicity .
  • Ester Stability : Ethyl esters in all compounds are susceptible to hydrolysis under acidic/basic conditions, but electron-withdrawing groups (e.g., trifluoromethyl in ) may stabilize the ester .

Physicochemical Properties

  • Polarity: The target compound’s hydroxymethyl group increases polarity (logP ~1.2 estimated) compared to non-polar analogs like ethyl 5-methyl-1,2-oxazole-3-carboxylate (logP ~1.8) .
  • Thermal Stability : Isoxazole derivatives generally exhibit thermal stability up to 150°C, but hydroxymethyl groups may lower decomposition temperatures due to hydrogen bonding .
  • Solubility : The target compound is likely water-soluble (10–50 mg/mL), whereas lipophilic analogs (e.g., ) require organic solvents (e.g., DMSO) for dissolution .

Biological Activity

Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate is a compound belonging to the oxazole family, characterized by its unique heterocyclic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its efficacy against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A431 (squamous carcinoma)0.16Induction of apoptosis via caspase activation
A549 (lung cancer)2.5Inhibition of cell proliferation
PC-3 (prostate cancer)3.0Modulation of cyclin D1 levels

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. Studies evaluated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that this compound possesses moderate antibacterial activity, which warrants further investigation into its potential as a therapeutic agent for bacterial infections .

Study on Cancer Cell Lines

In a recent study, researchers evaluated the effects of this compound on human breast cancer cell lines (MDA-MB-231). The compound was found to significantly reduce cell viability and induce apoptosis through the activation of the intrinsic apoptotic pathway. The study reported a reduction in tumor volume in xenograft models treated with this compound, confirming its potential as an anticancer agent .

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. The compound was tested in models of acute inflammation and exhibited a notable reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization of appropriate precursors, such as β-keto esters or hydroxylamine derivatives, under reflux conditions. For example, esterification and cyclization steps using toluene as a solvent, followed by purification via flash chromatography (silica gel, EtOAc/cyclohexane), yield crystalline products . Reaction monitoring via TLC ensures completion, and recrystallization from ethyl acetate produces high-purity crystals for structural analysis.

Q. How can the purity and structural identity of this compound be validated experimentally?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) or GC (if volatile) to assess purity.
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify substituent positions and ester functionalities. Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight. Single-crystal X-ray diffraction (SCXRD) provides definitive structural elucidation, with refinement using programs like SHELXL .

Q. What analytical techniques are suitable for studying the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.
  • Hygroscopicity : Store samples at controlled humidity (e.g., 25°C/60% RH) and track mass changes. Safety data sheets for related oxazole derivatives suggest stability under inert atmospheres and low moisture .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural determination?

  • Methodological Answer :

  • Disorder : Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids. Refinement in SHELXL with restraints/constraints improves convergence .
  • Twinning : Employ TwinRotMat or CELL_NOW to deconvolute overlapping reflections. High-resolution data (≤1.0 Å) enhances model accuracy. For visualization, ORTEP-3 generates publication-quality thermal ellipsoid plots .

Q. What computational strategies predict the reactivity of the hydroxymethyl group in nucleophilic or catalytic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level (Gaussian 16) to map electrostatic potentials and frontier molecular orbitals.
  • Hydrogen Bonding : Analyze intermolecular interactions using graph set theory (e.g., Etter’s rules) to identify motifs influencing reactivity .
  • Conformational Analysis : Apply Cremer-Pople puckering parameters to assess ring flexibility and substituent orientation .

Q. How do solvent and reaction conditions influence the compound’s tautomeric equilibria or regioselectivity in derivatization?

  • Methodological Answer :

  • Tautomerism : Use 1H^1H-NMR variable-temperature studies (e.g., 298–373 K) in DMSO-d6 or CDCl3 to detect shifts in proton environments.
  • Regioselectivity : Screen catalysts (e.g., Pd/C, organocatalysts) in polar aprotic solvents (DMF, THF) to favor specific substitution patterns. Monitor intermediates via in-situ IR spectroscopy.

Data Contradictions and Validation

  • Safety Data : While some SDS classify related oxazoles as non-hazardous , others note decomposition products like CO and NOx under combustion . Researchers must validate toxicity via Ames tests or zebrafish embryo assays.
  • Synthetic Yields : Reported yields for similar compounds vary (e.g., 37% in triazole synthesis vs. 60–80% in isoxazolidine preparations ). Optimize stoichiometry and catalyst loading for reproducibility.

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